Chemical structure and molecular weight of Obeticholic Acid-d5
Chemical structure and molecular weight of Obeticholic Acid-d5
Chemical Profile, Mechanism of Action, and Bioanalytical Protocol
Executive Summary
This technical guide details the physicochemical properties, biological mechanism, and analytical applications of Obeticholic Acid-d5 (OCA-d5) . As the stable isotope-labeled analogue of Obeticholic Acid (a potent FXR agonist), OCA-d5 serves as the critical Internal Standard (IS) for accurate quantification in pharmacokinetic (PK) and toxicokinetic studies. This document synthesizes data regarding its chemical structure (
Chemical Identity & Structural Analysis
Obeticholic Acid-d5 is a semi-synthetic bile acid derivative. It is structurally identical to the parent drug, Obeticholic Acid (INT-747), with the exception that five hydrogen atoms have been replaced by deuterium isotopes (
1.1 Physicochemical Data Table
| Property | Specification |
| Chemical Name | |
| CAS Number | 1992000-80-2 (Specific to d5-labeled) |
| Parent CAS | 459789-99-2 (Unlabeled Obeticholic Acid) |
| Molecular Formula | |
| Molecular Weight | 425.66 g/mol (vs. 420.63 g/mol for parent) |
| Isotopic Purity | Typically |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Practically insoluble in water |
| pKa |
1.2 Structural Visualization & Mass Shift
The following diagram illustrates the chemical relationship and the mass shift utilized in mass spectrometry.
Figure 1: Structural relationship between Obeticholic Acid and its d5-isotopologue, highlighting the +5 Da mass shift essential for mass spectral resolution.
Biological Context: FXR Agonism
To understand the necessity of measuring OCA, one must understand its mechanism. OCA is a first-in-class farnesoid X receptor (FXR) agonist used to treat Primary Biliary Cholangitis (PBC).
Mechanism of Action:
-
Activation: OCA binds to FXR (nuclear receptor) with 100-fold higher potency than endogenous chenodeoxycholic acid.
-
Transcriptional Regulation: The FXR-OCA complex heterodimerizes with RXR (Retinoid X Receptor) and binds to DNA response elements.
-
Metabolic Effect:
Figure 2: The FXR signaling cascade activated by Obeticholic Acid, leading to the suppression of bile acid synthesis and promotion of transport.[3]
Bioanalytical Protocol (LC-MS/MS)
The quantification of OCA in biological matrices (plasma/serum) requires a robust LC-MS/MS method. OCA-d5 is the industry-standard IS because it co-elutes with the analyte, correcting for ionization suppression and recovery variability.
3.1 Sample Preparation Strategy
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is often sufficient and higher throughput for bile acids.
-
Protocol:
-
Aliquot
of plasma. -
Add
of Internal Standard Solution (OCA-d5 in Acetonitrile). -
Vortex vigorously (2 min) to precipitate proteins.
-
Centrifuge at
for 10 min at . -
Transfer supernatant to autosampler vials.
-
3.2 LC-MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Bile acids contain a carboxylic acid group that ionizes efficiently in negative mode (
). -
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18,
). -
Mobile Phase:
-
A:
Formic Acid in Water (or 10mM Ammonium Acetate for pH control). -
B: Acetonitrile/Methanol (50:50).
-
Mass Transitions (MRM):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Obeticholic Acid | 419.3 ( | 373.3 (Loss of | 40-50 | Quantifier |
| Obeticholic Acid-d5 | 424.3 ( | 378.3 | 40-50 | Internal Standard |
Note: Some methods may monitor the formate adduct
Figure 3: Step-by-step bioanalytical workflow for the quantification of Obeticholic Acid using the d5 internal standard.
Stability and Handling
-
Storage: Powder form should be stored at
. Solutions (in acetonitrile or methanol) are generally stable at for up to 3 months, but freeze-thaw cycles should be minimized. -
Light Sensitivity: Bile acids are relatively stable, but standard laboratory practice suggests protection from direct light.
-
Isotopic Stability: The deuterium labels on the ethyl group are non-exchangeable under physiological conditions, ensuring the integrity of the internal standard during extraction and chromatography.
References
-
Veeprho Laboratories. (n.d.). Obeticholic Acid-D5 | CAS 1992000-80-2.[1][4][5] Retrieved from
-
MedChemExpress. (2024). Obeticholic acid-d5 (INT-747-d5).[1][6] Retrieved from
-
National Institutes of Health (NIH). (2022). A Sensitive HPLC-MS/MS Method for Determination of Obeticholic Acid in Human Plasma. Journal of Chromatographic Science. Retrieved from
-
Thermo Fisher Scientific. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS. Retrieved from
-
Selleck Chemicals. (n.d.). Obeticholic Acid (INT-747) Datasheet. Retrieved from
